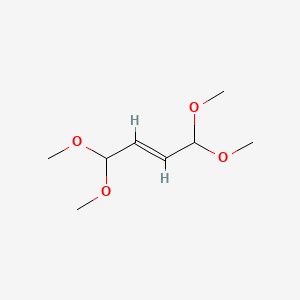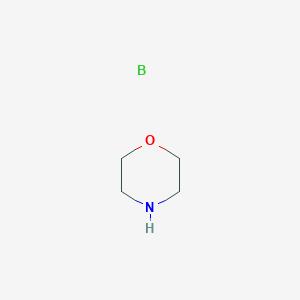
Morpholineborane
Übersicht
Beschreibung
Morpholineborane, also known as Borane morpholine complex, is a chemical compound with the empirical formula C4H12BNO . It has a molecular weight of 100.96 .
Synthesis Analysis
Morpholineborane has been used in the synthesis of poly (ethylene oxide) macroinitiators for the preparation of block copolymers by radical polymerization . It has also been used as a reducing agent for the synthesis of Rh nanoparticle / carbon nanotube catalysts .
Molecular Structure Analysis
The molecular structure of Morpholineborane has been investigated using both theory and experiment . The combined power of these approaches has provided a detailed understanding of the structure of this compound .
Chemical Reactions Analysis
Morpholineborane has been used as a hydrogen storage material for mobile applications . Hydrogen generation from the thermolytic dehydrogenation of Morpholineborane in the presence of ionic liquid media has been reported .
Physical And Chemical Properties Analysis
Morpholineborane is a solid at room temperature . It has a melting point of 97-99 °C . It is used as a reductant in chemical reactions .
Wissenschaftliche Forschungsanwendungen
Hydrogen Storage Medium
Morpholineborane has been studied as a potential hydrogen storage medium due to its ability to release hydrogen upon decomposition. The molecular structure and the potential energy surface for both uncatalyzed and BH3-catalyzed pathways of hydrogen release have been investigated using quantum chemical methods .
Catalysis in Hydrolytic Dehydrogenation
Monodisperse cobalt–ruthenium alloy nanoparticles (NPs) have been synthesized using a novel wet-chemical protocol that utilizes Morpholineborane. These NPs exhibit catalytic properties in the hydrolytic dehydrogenation of Morpholineborane for chemical hydrogen storage .
Hydrogen Generation
The catalytic hydrolysis of Morpholineborane has been explored as a method for hydrogen generation. This process is considered to be a new, efficient, and cost-effective approach for hydrogen storage .
Wirkmechanismus
Target of Action
Morpholineborane, also known as Borane morpholine complex, is primarily used as a reducing agent . Its primary targets are carbonyl compounds in acidic media . It plays a crucial role in the reduction of these compounds, facilitating various chemical reactions.
Mode of Action
Morpholineborane interacts with its targets through a process known as reduction. In this process, it donates hydrogen atoms to the carbonyl compounds, thereby reducing them . This interaction results in the transformation of the carbonyl compounds, enabling them to undergo further chemical reactions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of Morpholineborane is currently limited. As a reducing agent, its bioavailability would largely depend on the specific conditions of the reaction it’s involved in, including factors like ph, temperature, and the presence of other reactants .
Result of Action
The molecular effect of Morpholineborane’s action is the reduction of carbonyl compounds. This reduction can lead to significant changes in the compounds’ chemical structure and reactivity . On a cellular level, the effects would depend on the specific context in which the compound is used.
Action Environment
The action, efficacy, and stability of Morpholineborane can be influenced by various environmental factors. These can include factors like temperature, pH, and the presence of other chemicals . For instance, Morpholineborane is known to act as a reducing agent in acidic media , indicating that its action can be influenced by pH levels.
Safety and Hazards
Zukünftige Richtungen
Morpholineborane is a promising hydrogen storage material and developing effective catalysts for the catalytic hydrolysis reaction of Morpholineborane has become a fascinating topic in catalysis . The use of Morpholineborane as a hydrogen storage material for mobile applications is a novel and efficient approach .
Eigenschaften
InChI |
InChI=1S/C4H9NO.B/c1-3-6-4-2-5-1;/h5H,1-4H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJROYUJAFGZMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholineborane | |
CAS RN |
4856-95-5 | |
| Record name | Boron, trihydro(morpholine-.kappa.N4)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine--borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



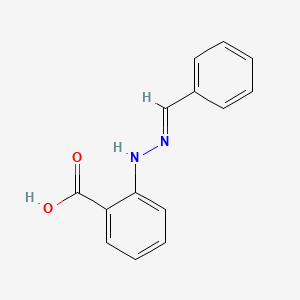
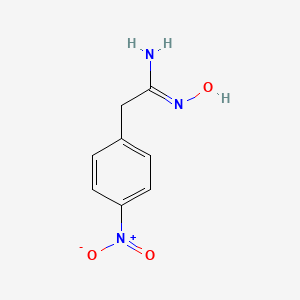
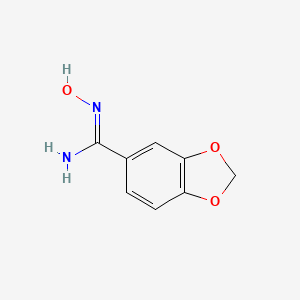
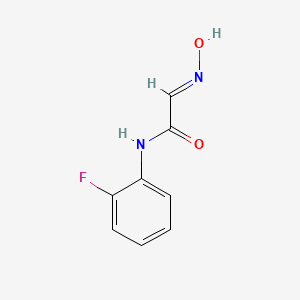
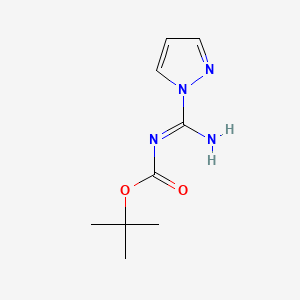
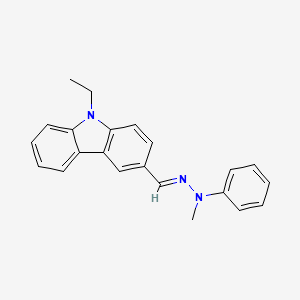

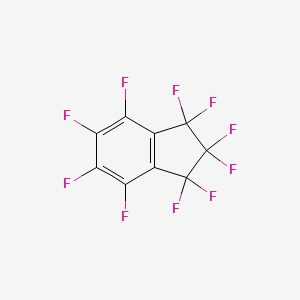
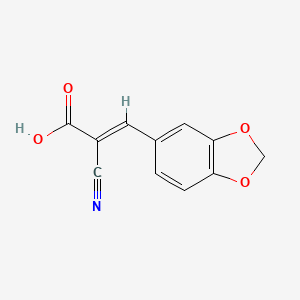
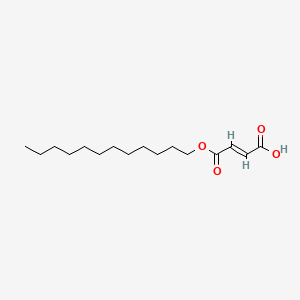
![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)
![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)
